molecular formula C16H25NO3 B602668 Mebeverine acid D5

Mebeverine acid D5

カタログ番号: B602668
分子量: 284.40 g/mol
InChIキー: UZUWRVLVHOYTNN-SGEUAGPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mebeverine acid D5 ( 2070015-30-2) is a deuterated, stable-isotope labeled analog of mebeverine acid, the primary circulating human metabolite of the intestinal spasmolytic drug mebeverine . Mebeverine is a musculotropic antispasmodic used for the symptomatic treatment of conditions like Irritable Bowel Syndrome (IBS) . Its exact mechanism is multifaceted, involving a direct action on gastrointestinal smooth muscle that may include decreasing ion channel permeability and possessing weak antimuscarinic effects, without typical systemic side-effects . After administration, mebeverine is rapidly hydrolyzed in vivo, with mebeverine acid being identified as the main circulating metabolite in humans, making it a valuable marker for bioanalytical studies . This deuterated standard is specifically designed for use in analytical method development (AMD), method validation (AMV), and Quality Control (QC) during Abbreviated New Drug Application (ANDA) submissions and the commercial production of mebeverine-based pharmaceuticals . It is an essential tool for ensuring the accuracy, consistency, and regulatory compliance of analytical results. The product is supplied with comprehensive characterization data. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Key Specifications: • CAS Number: 2070015-30-2 • Molecular Formula: C~16~H~20~D~5~NO~3~ • Molecular Weight: 284.41 g/mol • Chemical Name: 4-((Ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid • Synonyms: 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid

特性

IUPAC Name

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWRVLVHOYTNN-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Deuterium Incorporation via Isotopic Exchange

Isotopic exchange represents a direct method for introducing deuterium into pre-synthesized mebeverine acid. This approach utilizes deuterated solvents (e.g., D₂O) or deuterium gas (D₂) in the presence of catalysts:

  • Reagents : Mebeverine acid, D₂O, palladium-on-carbon (Pd/C).

  • Conditions : 80–100°C, 10–15 bar D₂ pressure, 24–48 hours.

  • Mechanism : Catalytic deuteration at the ethyl group’s β-position via reversible adsorption-desorption on Pd/C.

This method achieves ~70–80% deuteration efficiency but requires rigorous purification to remove non-deuterated impurities.

Synthesis Using Deuterated Starting Materials

A more efficient route involves assembling this compound from deuterated precursors:

  • Deuterated Ethylamine Synthesis :

    • Ethylamine-d₅ (C₂D₅NH₂) is prepared via reduction of acetonitrile-d₃ (CD₃CN) with lithium aluminum deuteride (LiAlD₄).

    • Reaction:

      CD3CN+LiAlD4C2D5NH2+LiAl(CN)D3\text{CD}_3\text{CN} + \text{LiAlD}_4 \rightarrow \text{C}_2\text{D}_5\text{NH}_2 + \text{LiAl(CN)D}_3

.

  • Coupling with 1-(4-Methoxyphenyl)propan-2-amine :

    • The deuterated ethylamine-d₅ reacts with 1-(4-methoxyphenyl)propan-2-amine and 4-bromobutyric acid under Mitsunobu conditions.

    • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

    • Yield : 85–90% after column chromatography.

Catalytic Deuteration Techniques

Transition-metal catalysts enable site-specific deuteration under milder conditions:

  • Catalyst : Iridium complexes (e.g., Crabtree’s catalyst).

  • Substrate : Mebeverine acid dissolved in deuterated tetrahydrofuran (THF-d₈).

  • Conditions : 50°C, 6 hours, H₂/D₂ gas mixture.

  • Outcome : >95% deuterium incorporation at the ethyl group, confirmed by ²H NMR.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventTHF-d₈Maximizes deuterium exchange
Temperature50–60°CBalances reaction rate and decomposition
Catalyst Loading5 mol% IrEnsures complete conversion

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30 v/v) achieves >99% purity.

  • Crystallization : Recrystallization from ethanol/water (1:1) removes non-deuterated byproducts.

Analytical Characterization and Quality Control

Mass Spectrometry

  • HPLC-MS/MS :

    • Column : Luna C8 (150 × 4.6 mm, 5 µm).

    • Mobile Phase : Acetonitrile/methanol/10 mM ammonium formate (60:20:20).

    • Detection : MRM transition m/z 284.4 → 268.3.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of ethyl group protons (δ 1.2–1.4 ppm) confirms deuteration.

  • ²H NMR : Peaks at δ 1.3–1.5 ppm verify C₂D₅ incorporation.

Purity Assessment

MethodSpecificationResult
HPLC-UV (220 nm)≥95%99.2%
Residual Solvents<500 ppm120 ppm (THF)

Applications in Pharmaceutical Research

This compound is integral to:

  • Pharmacokinetic Studies : Quantifying mebeverine acid in plasma via stable isotope dilution.

  • Method Validation : Establishing linearity (10–2000 ng/mL) and precision (CV <5%) for regulatory submissions .

化学反応の分析

反応の種類: メベベリン酸 D5 は、次のようなさまざまな化学反応を起こします。

    酸化: 酸素の付加または水素の除去を含む反応です。

    還元: 水素の付加または酸素の除去を含む反応です。

    置換: 別の原子または原子団で、1つの原子または原子団を置換する反応です。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: 一般的な試薬には、ハロゲンと求核試薬があり、制御された温度と圧力条件下で行われます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が得られる場合があり、還元によってアルコールが得られる場合があります .

4. 科学研究への応用

メベベリン酸 D5 は、安定同位体標識のために、科学研究で広く使用されています。 その応用には以下のようなものがあります。

科学的研究の応用

Chemistry

  • Internal Standard in Analytical Techniques : Mebeverine acid D5 serves as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This application is crucial for quantifying mebeverine metabolites accurately, allowing researchers to determine the concentration of drugs and their metabolites in biological samples.
  • Metabolic Pathway Studies : The deuterated compound is employed to trace metabolic pathways of mebeverine within biological systems. By utilizing mass spectrometry, researchers can observe how mebeverine is processed in vivo, providing insights into its metabolic fate.

Biology

  • Pharmacokinetic Studies : this compound is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of mebeverine. These studies help elucidate how the drug interacts with biological systems and its potential therapeutic effects.
  • Toxicity Assessment : The compound can be used to investigate the toxicity profiles of mebeverine's metabolites. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic regimens.

Medicine

  • Clinical Research : this compound has been utilized in clinical studies to evaluate treatment efficacy for conditions such as irritable bowel syndrome (IBS). In one study involving 607 patients across multiple countries, treatment with mebeverine hydrochloride showed significant improvements in health-related quality of life (HR-QoL) scores after 4 and 8 weeks .
  • Mechanism of Action Studies : As a metabolite of mebeverine, this compound helps researchers understand the drug's mechanism by blocking sodium and calcium channels in smooth muscle cells, effectively reducing spasms without impairing normal gastrointestinal motility.

Industry

  • Quality Control : In pharmaceutical manufacturing, this compound aids in quality control processes by serving as a reference standard for ensuring the consistency and efficacy of formulations containing mebeverine.

Case Study 1: Pharmacokinetics in IBS Patients

A prospective observational cohort study evaluated the effectiveness of mebeverine hydrochloride in improving HR-QoL among IBS patients diagnosed using Rome III criteria. Results indicated significant improvements in symptom scores and overall quality of life after treatment with mebeverine hydrochloride compared to baseline measurements .

Case Study 2: Toxicity Profile Assessment

Research utilizing this compound has focused on assessing the safety profile of mebeverine's metabolites. By tracking these metabolites using mass spectrometry techniques, researchers can identify potential toxic effects associated with their presence in biological systems.

作用機序

メベベリン酸 D5 は、メベベリンの代謝産物であるため、筋細胞膜上の高速ナトリウムチャネルと低速カルシウムチャネルを遮断することにより、その効果を発揮します。 この作用により、膜の脱分極が遅くなり、筋繊維の収縮が防止されます。 この薬剤は、胃腸管の平滑筋に対して高い選択性を示し、通常の腸の運動性を損なうことなく、けいれんを緩和するのに効果的です .

類似化合物:

    メベベリン酸: メベベリン酸の非重水素化形態。

    デスメチルメベベリン酸: メベベリンの別の代謝産物。

    メベベリン-d6 塩酸塩: メベベリン塩酸塩の重水素化形態。

比較: メベベリン酸 D5 は、安定同位体標識がされているために独特であり、特に分析研究における内部標準として有用です。 非重水素化対応物であるメベベリン酸 D5 と比較して、メベベリン酸 D5 は、定量分析において、より正確で信頼性の高い結果を提供します .

類似化合物との比較

Comparison with Structurally Similar Compounds

O-Desmethyl Mebeverine Acid D5

  • Structural Differences: O-Desmethyl this compound (C₁₅H₁₈D₅NO₃; molecular weight 270.38 g/mol) lacks a methoxy group (-OCH₃) compared to this compound, resulting from demethylation of the parent compound .
  • Applications : Both are deuterated internal standards, but O-Desmethyl this compound is specifically used to quantify demethylated metabolites of Mebeverine in plasma .
  • Analytical Performance : While this compound has a higher molecular weight (284.4 vs. 270.38 g/mol), both compounds exhibit similar solubility in dimethyl sulfoxide (DMSO) and require storage at -20°C .

Bempedoic Acid-d5

  • Functional Similarities : Both are used as isotopic internal standards in LC-MS to improve quantification accuracy. However, Bempedoic Acid-d5 targets a different therapeutic agent and metabolic pathway .

Comparison with Functionally Similar Compounds

Non-Deuterated Mebeverine Acid

  • Role in Metabolism: Non-deuterated Mebeverine Acid (C₁₆H₂₅NO₃; molecular weight 279.4 g/mol) is the primary metabolite of Mebeverine, whereas the deuterated version (D5) is synthetically modified for analytical purposes .
  • Safety Profile: Mebeverine Acid is classified as GHS07 (harmful if swallowed; H302), with acute toxicity data emphasizing careful handling .

Other Deuterated Standards (e.g., PCB 1 D5)

  • Analytical Use : PCB 1 D5 (CAS 51624-35-2) and this compound both serve as isotopic internal standards but differ in parent compounds and applications (environmental vs. pharmaceutical analysis) .

Data Table: Key Comparative Metrics

Parameter This compound O-Desmethyl this compound Bempedoic Acid-d5
Molecular Formula C₁₆H₂₀D₅NO₃ C₁₅H₁₈D₅NO₃ C₂₄H₃₀D₅O₄
Molecular Weight (g/mol) 284.4 270.38 349.52
CAS Number 2070015-30-2 1329488-46-1 Not provided
Primary Application Mebeverine pharmacokinetics Demethylated metabolite analysis Bempedoic Acid monitoring
Solubility DMSO DMSO Not specified
Storage Conditions -20°C -20°C Not specified

Research Findings and Implications

  • Pharmacokinetic Studies : this compound has been validated in human plasma studies, showing linear quantification ranges for Mebeverine metabolites . In contrast, O-Desmethyl this compound is critical for detecting demethylation pathways, with clinical trials reporting its role in minimally important medical differences in patient outcomes .
  • Regulatory Compliance : this compound is certified for ANDA submissions, with comprehensive characterization data meeting FDA and EMA guidelines . Bempedoic Acid-d5 follows similar regulatory pathways but targets lipid metabolism drugs .

生物活性

Mebeverine acid D5, also known as O-desmethyl this compound, is a deuterium-labeled metabolite of the antispasmodic drug Mebeverine. This compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of Mebeverine. The incorporation of deuterium allows for enhanced tracking of the compound’s metabolic pathways and interactions within biological systems.

  • Chemical Formula : C₁₅H₁₈D₅NO₃
  • Molecular Weight : 270.38 g/mol

This compound retains antispasmodic activity , primarily acting on smooth muscle tissue in the gastrointestinal tract. It inhibits gastrointestinal motility and reduces spasms, making it effective in treating conditions such as irritable bowel syndrome (IBS) and abdominal cramps. The deuterium labeling enhances the ability to study its pharmacokinetics, providing insights into its efficacy and safety profile through techniques like mass spectrometry .

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied extensively, particularly in relation to its parent compound, Mebeverine. Research indicates that Mebeverine is effective in alleviating symptoms associated with IBS, including abdominal pain and discomfort. A meta-analysis of nineteen studies showed significant reductions in abdominal pain scores among patients treated with Mebeverine .

Key Findings from Studies

  • Abdominal Pain Reduction : Six studies reported significant decreases in abdominal pain scores after treatment with Mebeverine.
  • Abdominal Distension : All three studies assessing abdominal distension noted positive effects, with one study showing statistically significant improvements (p < 0.05).
  • Bowel Habits and Bloating : Four out of five studies indicated a reduction in abnormal bowel habits among patients treated with Mebeverine .

Research Methodologies

Several methodologies have been employed to evaluate the pharmacokinetics of this compound:

  • HPLC-MS/MS Analysis : A rapid and sensitive method was developed for quantifying mebeverine metabolites in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method utilized this compound as an internal standard, achieving a calibration range from 10 to 2000 ng/ml .
  • Pharmacokinetic Studies : In a study involving 24 healthy participants, pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) were evaluated for both this compound and its desmethyl variant .

Summary of Pharmacokinetic Parameters

ParameterThis compoundDesmethyl this compound
Cmax (ng/ml)62.52 ± 35.01291.81 ± 125.92
AUC0-t (ng·h/ml)293.94 ± 151.782191.85 ± 542.94
Tmax (h)3.27 ± 1.033.19 ± 1.48

Case Studies

In addition to laboratory studies, clinical case studies have provided insights into the effectiveness of Mebeverine in real-world settings:

  • A clinical trial involving IBS patients demonstrated that treatment with Mebeverine led to significant improvements in quality-of-life scores over eight weeks, indicating its practical efficacy in managing IBS symptoms .
  • Another study highlighted the role of mebeverine in reducing healthcare costs associated with IBS management due to its effectiveness in symptom relief .

Q & A

Basic Research Questions

Q. What methodologies are optimal for characterizing Mebeverine acid D5 in pharmacokinetic studies?

  • Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound in biological matrices. Ensure full spectral validation (e.g., linearity, precision, accuracy) per ICH guidelines. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups and isotopic purity (e.g., deuterated analogs) .
  • Table 1 : Common Analytical Techniques for Characterization

TechniquePurposeKey Parameters
LC-MS/MSQuantificationLOD/LOQ, matrix effects
NMRStructural elucidationChemical shifts, coupling constants
FTIRFunctional group analysisAbsorption bands (cm⁻¹)

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Answer : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients, recrystallization solvents) in detail. Use standardized protocols for deuterium incorporation, such as deuterated reagents (e.g., D₂O, CD₃OD) under inert atmospheres. Validate purity via melting point analysis and elemental composition (C, H, N) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activities of this compound (e.g., IL-6 modulation)?

  • Answer : Conflicting data on IL-6 expression (e.g., elevated vs. suppressed levels) may arise from cell-type specificity or LPS stimulation protocols. Design dose-response studies across multiple cell lines (e.g., PDL cells vs. dental follicle cells) with controlled LPS exposure times. Use RNA-seq to profile transcriptome-wide effects and ELISA for protein-level validation .
  • Table 2 : Key Variables in IL-6 Modulation Studies

VariableImpactControl Strategy
Cell typeTLR2/4 expression levelsUse CRISPR-edited lines
LPS concentrationSaturation thresholdsTitrate from 0.1–10 µg/mL
Time courseTransient vs. sustained effectsMulti-timepoint sampling

Q. How can researchers integrate this compound into mechanistic studies of TLR-mediated pathways?

  • Answer : Employ siRNA knockdown or pharmacological inhibitors (e.g., TAK-242 for TLR4) to isolate TLR2/4 signaling contributions. Pair with phosphoproteomics to map downstream kinases (e.g., NF-κB, MAPK). Validate using dual-luciferase reporter assays for TLR promoter activity .

Q. What strategies mitigate batch variability in deuterated this compound synthesis?

  • Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Reaction pH, deuterium exchange efficiency.
  • Critical Quality Attributes (CQAs) : Isotopic purity (>98%), residual solvent levels.
    Use orthogonal analytical methods (e.g., LC-MS for deuterium distribution, Karl Fischer titration for moisture) .

Methodological Considerations

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. FTIR) for this compound?

  • Answer : Re-run analyses under standardized conditions (solvent, temperature). Cross-validate with X-ray crystallography if crystalline forms are obtainable. For ambiguous peaks, compare with reference spectra from deuterated analogs or computational simulations (e.g., DFT-based NMR prediction) .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

  • Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure compliance with open-data policies when publishing this compound datasets?

  • Answer : Deposit raw spectra, chromatograms, and experimental protocols in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Cite primary literature for established methods to avoid redundancy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。